7-Methoxy-2,4-dimethylquinolin-8-amine
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Overview
Description
7-Methoxy-2,4-dimethylquinolin-8-amine is a quinoline derivative with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, particularly as antimalarial and antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,4-dimethylquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline framework . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct and functionalize the quinoline scaffold .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale cyclization reactions using readily available starting materials and catalysts. The use of environmentally friendly solvents and catalysts is becoming increasingly important to minimize the environmental impact of these processes .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,4-dimethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced quinoline derivatives .
Scientific Research Applications
7-Methoxy-2,4-dimethylquinolin-8-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound has shown potential as an antimalarial and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,4-dimethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-(aminomethyl)coumarin: Used as a fluorescent probe for enzyme activity.
Quinoxalines: Known for their biological activity and used in various pharmaceutical applications.
Uniqueness
7-Methoxy-2,4-dimethylquinolin-8-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-methoxy-2,4-dimethylquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O/c1-7-6-8(2)14-12-9(7)4-5-10(15-3)11(12)13/h4-6H,13H2,1-3H3 |
InChI Key |
FLZMMOUGJYBGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2N)OC)C |
Origin of Product |
United States |
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